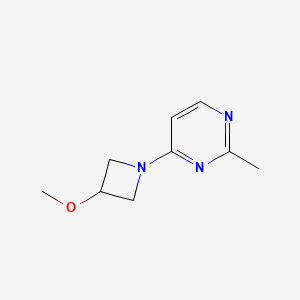

![molecular formula C18H16ClN3O3S B2434221 N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 2034473-37-3](/img/structure/B2434221.png)

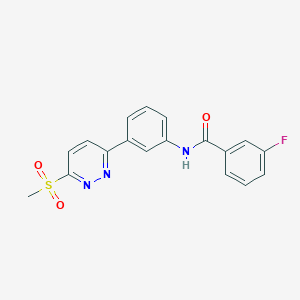

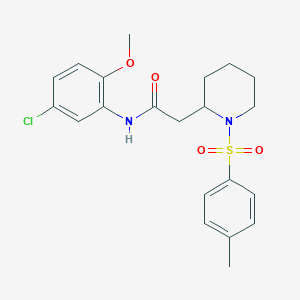

N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bipyridine moiety could act as a ligand in coordination chemistry , while the sulfonamide group could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Biological Activity

- Research has explored the synthesis of novel chiral and achiral N-sulfonamide compounds, demonstrating potential anti-HIV and antifungal activities. These studies underscore the versatility of N-sulfonamide derivatives in developing new therapeutic agents (Zareef et al., 2007).

Molecular Complexes and DNA Interaction

- Studies on mixed-ligand copper(II)-sulfonamide complexes have shed light on their ability to bind and cleave DNA, showcasing potential for antiproliferative activity against various cancer cell lines. The findings suggest these complexes could be utilized in cancer treatment through apoptosis induction (González-Álvarez et al., 2013).

Chemical Synthesis and Applications

- The compound has been involved in research focusing on its utility as a chlorinating agent. Such studies highlight its efficiency in synthesizing chlorinated organic molecules, which could have implications for pharmaceutical synthesis and materials science (Xiao-Qiu Pu et al., 2016).

Antitumor Properties and Drug Development

- There has been significant interest in sulfonamide derivatives for their antitumor properties, including studies on N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide analogs. These compounds have been evaluated for their ability to induce apoptosis and autophagy pathways in tumor cells, providing a basis for the development of new anticancer drugs (Gul et al., 2018).

Neurotoxicity Evaluation

- Research has also been directed towards evaluating the neurotoxicity of related sulfonamide compounds in animal models. Such studies are crucial for assessing the safety profile of new compounds before their advancement into clinical trials (Rider et al., 2012).

Environmental Impact and Mobility

- Studies on the environmental mobility of sulfonamide compounds, including those structurally related to N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide, provide insights into their behavior in soil and water. Understanding their transport characteristics can inform environmental risk assessments and guide the development of compounds with reduced environmental persistence (Veeh et al., 1994).

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it’s likely that the compound could influence multiple pathways, either directly or indirectly .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, as it influences a drug’s bioavailability, efficacy, and safety profile .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict how these factors might affect the compound’s behavior .

Future Directions

properties

IUPAC Name |

3-chloro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-25-18-7-5-15(9-16(18)19)26(23,24)22-11-13-4-6-17(21-10-13)14-3-2-8-20-12-14/h2-10,12,22H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISSWMQZKAHMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2434153.png)